molecular formula C40H42N6O10 B607521 Fmoc-Val-Cit-PAB-PNP CAS No. 863971-53-3

Fmoc-Val-Cit-PAB-PNP

Katalognummer B607521
CAS-Nummer: 863971-53-3
Molekulargewicht: 766.81
InChI-Schlüssel: USMYACISHVPTHK-SFCXHYMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit is specifically cleaved by cathepsin B . It has superior plasma stability comparable to that of non-cleavable linkers .


Synthesis Analysis

Fmoc-Val-Cit-PAB-PNP is used in bioconjugation, specifically in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Val-Cit is specifically cleaved by cathepsin B .


Molecular Structure Analysis

The empirical formula of Fmoc-Val-Cit-PAB-PNP is C40H42N6O10 . Its molecular weight is 766.80 .


Chemical Reactions Analysis

Fmoc-Val-Cit-PAB-PNP contains a peptide sequence that is degradable by a lysosome enzyme . Cathepsin B in the lysosome cleaves the peptide bond between Cit-PAB of dipeptide linkers containing Valine (Val)-citrulline (Cit) and p-aminobenzylalcohol (PAB). When PAB and a drug are binded covalently with carbamate bonds, the drug can be released by hydrolysis after cleavage of the peptide bond between Cit-PAB .


Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB-PNP is an off-white to yellow solid . It should be stored at -20℃ .

Wissenschaftliche Forschungsanwendungen

  • Specific Scientific Field : Bioconjugation in Biomedical Research .
  • Summary of the Application : Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit is specifically cleaved by cathepsin B .
  • Methods of Application or Experimental Procedures : This linker is used in bioconjugation, specifically in the construction of ADCs. The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal cysteine protease. The PNP group is a good leaving group when reacting with amine bearing payload .
  • Results or Outcomes : Fmoc-Val-Cit-PAB-PNP has superior plasma stability comparable to that of non-cleavable linkers. This makes it a valuable tool in the development of ADCs, which are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

Safety And Hazards

Fmoc-Val-Cit-PAB-PNP should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Fmoc-Val-Cit-PAB-PNP linker stabilization in the mouse is an essential prerequisite for designing successful efficacy and safety studies in rodents during preclinical stages of ADC programs . This highlights the role that linker stability plays in efficacy and tolerability, and offers a means of improving an ADC’s therapeutic index for improved patient outcomes .

Eigenschaften

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49)/t34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYACISHVPTHK-PXLJZGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Cit-PAB-PNP

CAS RN

863971-53-3
Record name Fmoc-Val-Cit-PAB-PNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
AB Smith - 2020 - baylor-ir.tdl.org
The discovery and development of small-molecule anticancer agents that are both highly efficacious and selectively targeted remains a formidable goal and challenge. Conventional …
Number of citations: 0 baylor-ir.tdl.org
S Schuster, É Juhász, G Halmos, I Neundorf… - International Journal of …, 2022 - mdpi.com
The human gonadotropin releasing hormone (GnRH-I) and its sea lamprey analogue GnRH-III specifically bind to GnRH receptors on cancer cells and can be used as targeting …
Number of citations: 4 www.mdpi.com
Y Mao, D Wei, F Fu, H Wang, Z Sun, Z Huang… - European Journal of …, 2023 - Elsevier
… The linker-drug was prepared as the following procedure: after conjugation of MMAE with Fmoc-Val-Cit-PAB-PNP, according to the reported procedure [29,30], the Fmoc of compound 1 …
Number of citations: 4 www.sciencedirect.com
I Cheng-Sánchez, F Moya-Utrera, C Porras-Alcalá… - Marine Drugs, 2022 - mdpi.com
… connection of eribulin (84) and the linker was based on the nucleophilic attack of the primary amine at carbon-35 in eribulin to the carbonate group contained in Fmoc-Val-Cit-PAB-PNP (…
Number of citations: 7 www.mdpi.com
F Tang, LX Wang, W Huang - Nature protocols, 2017 - nature.com
Glycoengineered therapeutic antibodies and glycosite-specific antibody–drug conjugates (gsADCs) have generated great interest among researchers because of their therapeutic …
Number of citations: 94 www.nature.com
Y Toda, H Suga - tcichemicals.com
The [3+ 2] reactions between epoxides and carbon dioxide proceeded effectively in the presence of bifunctional tetraarylphosphonium salt catalysts, affording the corresponding cyclic …
Number of citations: 3 www.tcichemicals.com
Ч ХУАН, С ЯО, Х ЦЗЕ, Ш ЧЖАЙ, Ц ФАН - elibrary.ru
Изобретение относится к области медицины. Предложен способ получения промежуточного соединения конъюгата антитело–лекарственное средство, содержащего линкер …
Number of citations: 0 elibrary.ru

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.